An In-depth Technical Guide to the Fungal Metabolite Chaetomin: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to the Fungal Metabolite Chaetomin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetomin is a potent mycotoxin belonging to the epidithiodiketopiperazine class of natural products, primarily produced by fungi of the genus Chaetomium. First identified for its antibiotic properties, Chaetomin has garnered significant scientific interest due to its diverse and potent biological activities, most notably its antitumor effects. The primary mechanism of action for its anticancer properties is the disruption of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a critical regulator of cellular adaptation to low oxygen environments and a key player in tumor progression and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Chaetomin. Detailed experimental protocols for its isolation and purification, as well as for the investigation of its mechanism of action, are provided. Furthermore, this document includes visualizations of the isolation workflow and the key signaling pathways modulated by Chaetomin, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Chemical Structure and Identification
Chaetomin is a complex heterocyclic molecule characterized by a non-symmetric bis-epidithiodioxopiperazine core.[1] Its intricate structure was elucidated in the 1970s.[1]
Table 1: Chemical Identifiers for Chaetomin
| Identifier | Value |
| IUPAC Name | (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.0¹’¹².0³’¹¹.0⁴’⁹]octadeca-4,6,8-triene-13,17-dione |
| Molecular Formula | C₃₁H₃₀N₆O₆S₄ |
| Molecular Weight | 710.87 g/mol |
| CAS Number | 1403-36-7 |
| SMILES String | CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N(--INVALID-LINK--N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO |
| InChI Key | ZRZWBWPDBOVIGQ-YWZWRZHGSA-N |
Physicochemical Properties
Chaetomin is typically isolated as a pink-beige solid.[1] Its solubility and other physical properties are crucial for its handling, formulation, and experimental use.
Table 2: Physicochemical Properties of Chaetomin
| Property | Value |
| Appearance | Pink-beige solid[1] |
| Melting Point | 200-210 °C (crude) |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO, acetone, ethyl acetate, and chloroform; Insoluble in water.[1] |
| Storage Temperature | -20°C |
Spectroscopic Data
Table 3: Spectroscopic Data for Chaetomin
| Technique | Expected Data |
| ¹H NMR | Complex spectrum with multiple signals in the aromatic, aliphatic, and heteroatomic regions, consistent with its intricate polycyclic structure. |
| ¹³C NMR | Multiple signals corresponding to carbonyl, aromatic, and aliphatic carbons, reflecting the diverse chemical environments within the molecule. |
| UV-Vis | Absorption maxima are expected due to the presence of chromophores such as the indole (B1671886) and diketopiperazine moieties. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex, with characteristic losses of sulfur, carbonyl, and other functional groups.[2][3] |
Biological Activity and Mechanism of Action
The most well-characterized biological activity of Chaetomin is its potent inhibition of the hypoxia-inducible factor (HIF) pathway.[4] HIF is a master transcriptional regulator that plays a central role in cellular adaptation to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.
Inhibition of the HIF-1α/p300 Interaction
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it forms a heterodimer with the constitutively expressed HIF-1β subunit. This complex then recruits the transcriptional coactivator p300/CBP to initiate the transcription of a wide range of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[4]
Chaetomin exerts its inhibitory effect by directly targeting the CH1 domain of p300, a crucial domain for the interaction with HIF-1α.[4][5] This disruption prevents the formation of the functional HIF-1 transcriptional complex, thereby blocking the expression of HIF target genes.[4][5]
Experimental Protocols
Isolation and Purification of Chaetomin from Chaetomium cochliodes
This protocol is adapted from the classical methods described for the extraction of Chaetomin.
5.1.1. Fungal Culture and Fermentation
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Culture Medium: Prepare a suitable liquid medium for fungal growth, such as Czapek-Dox broth supplemented with corn steep liquor or yeast extract, which has been shown to enhance Chaetomin production.
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Inoculation: Inoculate the sterilized medium with a culture of Chaetomium cochliodes.
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Incubation: Incubate the culture at 28°C for 10-15 days in shallow layers to ensure adequate aeration.
5.1.2. Extraction
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Filtration: Separate the fungal mycelium from the culture broth by filtration.
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Mycelium Extraction: Extract the mycelium multiple times with acetone.
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Filtrate Extraction: Extract the culture filtrate with an equal volume of ethyl acetate.
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Combine and Concentrate: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
5.1.3. Purification
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Washing: Wash the crude extract with solutions of sodium bicarbonate and sodium carbonate to remove acidic impurities, followed by a water wash until neutral.
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Solvent Partitioning: Further purify the extract by partitioning with petroleum ether to remove nonpolar impurities.
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Column Chromatography: Perform column chromatography on the resulting material using a suitable adsorbent like alumina (B75360) or silica (B1680970) gel, with a gradient of solvents (e.g., benzene, ethyl acetate) to elute Chaetomin.
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Purity Confirmation: Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing pure Chaetomin. Confirm the purity using High-Performance Liquid Chromatography (HPLC).
Co-Immunoprecipitation Assay to Demonstrate Disruption of HIF-1α/p300 Interaction
This protocol provides a framework for investigating the effect of Chaetomin on the interaction between HIF-1α and p300 in cultured cells.
5.2.1. Cell Culture and Treatment
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Cell Line: Use a suitable cancer cell line known to express HIF-1α under hypoxic conditions (e.g., HEK293T, U2OS).
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Hypoxia Induction: Culture the cells under hypoxic conditions (e.g., 1% O₂) for a sufficient time to induce HIF-1α expression (typically 4-6 hours).
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Chaetomin Treatment: Treat the hypoxic cells with varying concentrations of Chaetomin or a vehicle control (e.g., DMSO) for a predetermined duration.
5.2.2. Cell Lysis and Immunoprecipitation
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Lysis: Lyse the cells with a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
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Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for HIF-1α or p300 overnight at 4°C.
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Immune Complex Capture: Add protein A/G agarose beads to the lysates to capture the antibody-protein complexes.
5.2.3. Western Blot Analysis
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Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
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Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against both HIF-1α and p300, followed by incubation with appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the Chaetomin-treated samples compared to the control indicates the disruption of the HIF-1α/p300 interaction.
Conclusion
Chaetomin stands out as a fascinating and biologically potent fungal metabolite with significant potential in anticancer drug discovery. Its unique chemical structure and its well-defined mechanism of action involving the inhibition of the critical HIF-1α/p300 interaction make it a valuable tool for cancer research and a promising lead compound for the development of novel therapeutics targeting tumor hypoxia. This technical guide provides a foundational resource for researchers aiming to explore the chemical and biological intricacies of Chaetomin, from its isolation to the elucidation of its cellular effects. Further investigation into its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
- 1. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the HIF1α-p300 interaction by quinone- and indandione-mediated ejection of structural Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]
